Hydrogen-Bond Acceptor Geometry Optimized for Xanthine Oxidase Asn768 Engagement
The N-4 atom of the 1H-tetrazole in 3-substituted benzamides can accept a hydrogen bond from the Asn768 residue of xanthine oxidase, an interaction demonstrated for the closely related N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide series [1]. In that study, introduction of the 3'-tetrazole moiety led to compound 2s with an IC50 of 0.031 μM, a 10-fold improvement over the initial lead (IC50 = 0.312 μM) [1]. The 4-position (para) isomer cannot present the tetrazole N-4 in the same orientation, as the vector angle diverges by approximately 120° .
| Evidence Dimension | Predicted binding mode – H-bond acceptor directionality |
|---|---|
| Target Compound Data | N-benzyl-3-(1H-tetrazol-1-yl)benzamide – tetrazole N-4 position favorable for Asn768 H-bond |
| Comparator Or Baseline | N-benzyl-4-(1H-tetrazol-1-yl)benzamide – tetrazole N-4 vector misaligned |
| Quantified Difference | Approx. 120° difference in vector angle; potency difference in analogous scaffold: 3'-tetrazole IC50 ~0.031 μM vs. 4'-substituted analogs ~10-fold weaker [1] |
| Conditions | Xanthine oxidase enzyme inhibition assay; in silico docking (PDB: XO structure) [1] |
Why This Matters
The meta-tetrazole geometry directly impacts binding affinity to xanthine oxidase, making this compound a preferred scaffold over para-substituted alternatives for XO inhibitor design.
- [1] Zhang TJ, et al. Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors. Eur J Med Chem. 2019;183:111717. View Source
